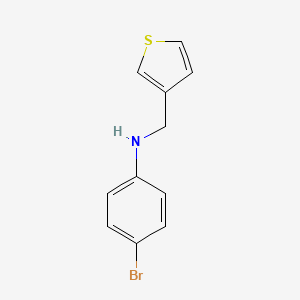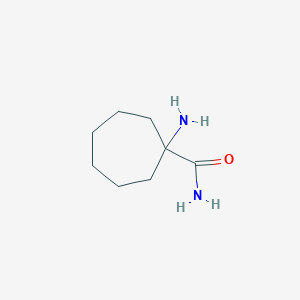
tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate
Overview
Description
Tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate typically involves the protection of a cyclohexane derivative, which is then subjected to carbamation processes. One common route is:
The hydroxyl group on the cyclohexane ring is protected by converting it into a suitable intermediate such as a silyl ether.
Introduction of the tert-butyl group via tert-butyl chloroformate in the presence of a base.
Deprotection of the hydroxyl group, yielding the final product.
Industrial Production Methods: Large-scale industrial production often employs optimized reaction conditions to ensure high yields and purity. The process involves:
Efficient protection and deprotection steps to ensure that the functional groups remain intact.
Use of catalysts and controlled environments to maintain reaction fidelity.
Purification techniques such as recrystallization or chromatography to achieve the desired compound.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate undergoes various chemical transformations:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction processes can yield corresponding alcohols or other reduced derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation often utilizes agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction may employ reagents such as LiAlH4 or NaBH4.
Substitution reactions could involve using halides or sulfonates under mild conditions.
Major Products Formed: Depending on the reactions, major products may include various derivatives like substituted cyclohexyl compounds, alcohols, ketones, or esters.
Scientific Research Applications
Tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate finds extensive use in several fields:
Chemistry: Utilized as an intermediate in organic synthesis.
Biology: Studied for its potential bioactive properties.
Medicine: Investigated for possible therapeutic applications due to its unique structural attributes.
Industry: Used in manufacturing processes requiring specific chemical functionality.
Mechanism of Action
The Mechanism: The specific effects of tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate largely depend on its interaction with molecular targets. Its mechanism can involve:
Binding to specific enzymes or receptors.
Modulating biochemical pathways.
Affecting cellular processes such as signaling and metabolic activity.
Molecular Targets and Pathways: This compound may interact with a range of molecular targets, including proteins, nucleic acids, and other biomolecules. The pathways involved are usually determined through empirical studies in relevant biological systems.
Comparison with Similar Compounds
Comparison: Tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate can be compared to similar carbamate compounds. The comparison highlights its unique structure, reactivity, and application potential. Some similar compounds include:
Cyclohexyl carbamate derivatives.
Tert-butyl carbamate analogs.
Uniqueness: Its distinctiveness lies in its 3-hydroxy substituent on the cyclohexyl ring and the specific tert-butyl group configuration, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
tert-butyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKYKMHCKDLTJC-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1517578.png)

amine](/img/structure/B1517580.png)


amine](/img/structure/B1517587.png)
amine](/img/structure/B1517588.png)
amine](/img/structure/B1517589.png)



![2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid](/img/structure/B1517598.png)


